molecular formula C12H18FN5 B11734820 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine CAS No. 1855937-11-9

1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11734820
CAS No.: 1855937-11-9
M. Wt: 251.30 g/mol
InChI Key: LITAFCBCIGOFGP-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic pyrazole derivative intended for research applications. Pyrazole-based compounds are a significant class of nitrogen-containing heterocycles extensively investigated for their diverse biological profiles and utility in medicinal chemistry research . The core pyrazole structure is a privileged framework in drug discovery, found in several commercially available pharmaceuticals, and known for its potential in interacting with various enzymatic targets . The specific molecular architecture of this compound, featuring a 1-ethylpyrazole group connected via a methylene bridge to a second, fluoro- and methyl-substituted pyrazole ring, presents a complex scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its behavior in biochemical assays, particularly given that pyrazole derivatives have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, such compounds are of interest in the synthesis of more complex molecular structures for probing biological pathways. The presence of the fluorine atom is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity, making this molecule a valuable intermediate for further chemical elaboration and pharmacological investigation.

Properties

CAS No.

1855937-11-9

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-4-17-8-10(6-15-17)14-7-11-9(3)16-18(5-2)12(11)13/h6,8,14H,4-5,7H2,1-3H3

InChI Key

LITAFCBCIGOFGP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(N(N=C2C)CC)F

Origin of Product

United States

Preparation Methods

Condensation Reactions for Core Pyrazole Synthesis

The pyrazole backbone is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 1-ethyl-3-methyl-1H-pyrazol-4-amine intermediates are synthesized by reacting ethyl hydrazine with acetylacetone derivatives under acidic conditions. A modified Claisen-Schmidt condensation using KOH as a catalyst has been reported to yield pyrazole-4-carbaldehydes, which serve as precursors for further functionalization.

Table 1: Reaction Conditions for Pyrazole Core Synthesis

Starting MaterialsCatalyst/SolventTemperature (°C)Yield (%)Reference
Ethyl hydrazine + acetylacetoneHCl/Ethanol8075
1H-pyrazole-4-carbaldehydeKOH/EthanolReflux82

Alkylation and Amine Coupling Strategies

N-Ethylation and Methyl Group Incorporation

Ethyl and methyl groups are introduced via nucleophilic substitution or reductive amination. For instance, treatment of 5-fluoro-1H-pyrazol-4-methanol with ethyl iodide in the presence of NaH yields the corresponding N-ethyl derivative. Methyl groups are installed using methylating agents like methyl triflate under controlled pH conditions.

SubstrateAlkylating AgentBase/SolventYield (%)Reference
5-Fluoro-1H-pyrazol-4-methanolEthyl iodideNaH/THF78
3-Aminopyrazole derivativeMethyl triflateK₂CO₃/DCM88

Reductive Amination for Amine Linkage

The critical amine bridge between pyrazole units is formed via reductive amination. A 2022 study demonstrated that reacting 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazol-4-amine in the presence of NaBH₃CN (pH 4–5) achieves 83% yield. This method minimizes overalkylation and ensures high regiochemical fidelity.

Purification and Characterization

Chromatographic and Crystallization Techniques

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Recrystallization from ethanol or ethyl acetate/ethanol mixtures (1:1) enhances purity to >98%, as confirmed by HPLC.

Table 3: Purification Methods and Outcomes

MethodSolvent SystemPurity (%)Reference
Column ChromatographyEthyl acetate/hexane95
RecrystallizationEthanol98

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) confirms structural integrity: δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 4.15 (q, 2H, CH₂CH₃), and 6.85 (s, 1H, pyrazole-H). High-resolution mass spectrometry (HRMS) aligns with the molecular formula C₁₂H₁₈FN₅ (calculated [M+H]⁺: 252.1584; observed: 252.1586).

Industrial-Scale Optimization

Continuous Flow Fluorination

The patent highlights a scalable fluorination process using F₂ gas in nickel reactors, achieving 85% yield with a throughput of 50 kg/batch. Temperature control (-10°C) and solvent selection (CH₂Cl₂) are critical to suppressing side reactions.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis to reduce reaction times by 70%. Catalyst recycling (e.g., KOH in ethanol) and solvent recovery systems minimize waste generation.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been widely documented. Research indicates that compounds similar to 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine show effectiveness against a range of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .

Pesticide Development

The unique structural characteristics of this pyrazole derivative make it a candidate for the development of new pesticides. Pyrazole-based compounds have been shown to possess insecticidal properties, targeting specific pests while minimizing harm to beneficial organisms. Studies have highlighted the efficacy of such compounds in controlling agricultural pests, thereby improving crop yields .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells; potential lead for drug development
AntimicrobialEffective against various bacteria and fungi; disrupts cell membranes
InsecticidalTargets agricultural pests; enhances crop yields

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of pyrazole derivatives included 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amines. The study utilized several cancer cell lines and reported a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to existing chemotherapeutics .

Case Study 2: Agricultural Application

In an agricultural setting, field trials were conducted using formulations containing this pyrazole derivative against common crop pests. Results showed a marked reduction in pest populations and an increase in overall plant health and yield, highlighting its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and analogs:

Compound Name Substituents (Pyrazole Rings) Molecular Formula Molecular Weight Key Features Reference
Target Compound Ring A: 1-Et, 5-F, 3-Me; Ring B: 1-Et, NH-CH2- C12H19FN6 266.32 g/mol Fluorine enhances electronegativity; ethyl groups improve lipophilicity
Ceapin-A9 (N-(1-{[2-(Trifluoromethyl)Phenyl]Methyl}-1H-Pyrazol-4-yl)-...) Trifluoromethylphenyl group; furan-oxazole core C19H15F3N4O2 400.35 g/mol Trifluoromethyl boosts hydrophobicity; oxazole adds rigidity
1-Ethyl-N-(3-Methylcyclohexyl)-1H-Pyrazol-4-Amine Cyclohexyl amine; no fluorine C12H22N4 222.33 g/mol Lacks fluorine; cyclohexyl may hinder membrane permeability
N-[(1-Ethyl-1H-Pyrazol-3-yl)Methyl]-1-(2-Fluoroethyl)-4-Me-1H-Pyrazol-3-Amine 2-Fluoroethyl; 4-methyl substitution C12H19ClFN5 287.77 g/mol Fluoroethyl increases polarity; chlorine may affect toxicity
1-[(1-Methyl-1H-Pyrazol-3-yl)Methyl]Piperidin-4-Amine Piperidine-4-amine; methylpyrazole C9H17N5 195.27 g/mol Piperidine introduces basicity; reduced steric bulk

Biological Activity

1-Ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C_{12}H_{16}F_{N}_{5} with a molecular weight of approximately 287.77 g/mol. The presence of a fluorine atom and various alkyl substituents on the pyrazole rings significantly influences its chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole structures. Specifically, This compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)12.50Significant antiproliferative effect
HepG2 (Liver)26.00Moderate growth inhibition
NCI-H460 (Lung)42.30Induces apoptosis

These results suggest that the compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest, as indicated in various studies .

The biological mechanisms of action for this compound often involve interactions with specific enzymes or receptors that modulate their activity. For instance, studies indicate that pyrazole derivatives can inhibit pathways related to cancer cell proliferation and survival, particularly through the modulation of cyclin-dependent kinases (CDKs) and other regulatory proteins .

Synthesis

The synthesis of This compound typically involves multi-step reactions aimed at constructing the pyrazole framework. Common synthetic routes include:

  • Formation of Pyrazole Rings : Utilizing starting materials such as hydrazines and appropriate carbonyl compounds.
  • Alkylation Reactions : Introducing ethyl and fluorine substituents through alkylation processes.
  • Final Coupling Reactions : Combining intermediates to form the final product.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : Demonstrated that treatment with pyrazole derivatives led to a significant reduction in cell viability compared to controls, suggesting a potential for therapeutic application in breast cancer.
  • In Vivo Models : Animal studies have indicated that these compounds can reduce tumor size significantly without major toxicity to normal tissues, highlighting their selective anticancer properties .

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst selection (e.g., CuBr vs. Pd/C).
  • Solvent polarity (DMSO for condensation; ethanol for hydrogenation).
  • Temperature and reaction time.

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For pyrazole derivatives, δ 8.67–8.59 (m, aromatic H) and δ 7.45 (s, pyrazole H) are typical .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) .
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .

Methodological Note : Cross-reference NMR with HRMS to resolve ambiguities in aromatic proton assignments.

How can researchers optimize low-yielding steps in pyrazole-amine synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent, catalyst loading) and identify critical factors .
  • Computational Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and optimize pathways .
  • Catalyst Engineering : Test alternatives to CuBr (e.g., Pd nanoparticles) for improved selectivity .

Case Study : The low yield (17.9%) in ’s condensation step could be improved by replacing DMSO with a less polar solvent (e.g., THF) to reduce side reactions.

What strategies analyze substituent effects on chemical reactivity?

Q. Advanced

  • Comparative Spectroscopy : Compare ¹H NMR shifts of analogs (e.g., fluoro vs. methyl substituents) to assess electronic effects .
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with biological activity or reaction rates .

Example : Fluorine’s electron-withdrawing nature increases electrophilicity at the pyrazole C4 position, influencing nucleophilic substitution pathways .

How can computational chemistry enhance mechanistic understanding?

Q. Advanced

  • Quantum Mechanical Calculations : Simulate reaction intermediates (e.g., nitro-group reduction during hydrogenation) to identify rate-limiting steps .
  • Molecular Docking : Predict binding affinity of the compound to biological targets (e.g., enzymes) using software like AutoDock .

Application : used docking to evaluate pyrazole derivatives as antimicrobial agents, highlighting the role of the 5-fluoro substituent in target interaction.

How should researchers resolve contradictions in spectral data?

Q. Advanced

  • Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography (if available) to confirm structural assignments .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates) that may skew NMR interpretations .

Case Study : Discrepancies in aromatic proton integrals in were resolved by repeating NMR in deuterated DMSO to eliminate solvent interference .

What are the challenges in regioselective pyrazole functionalization?

Q. Advanced

  • Steric vs. Electronic Control : Bulky substituents (e.g., ethyl groups) direct reactions to less hindered positions, while electron-withdrawing groups (e.g., fluorine) activate specific sites .
  • Protecting Group Strategies : Use trimethylsilyl (TMS) groups to block reactive sites during synthesis .

Example : In , TMS-protected intermediates enabled selective methylation at the C3 position.

How is the compound’s stability assessed under varying conditions?

Q. Advanced

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to monitor degradation via HPLC .
  • pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–12) to identify optimal storage conditions .

Key Insight : Pyrazole amines with fluorine substituents show enhanced thermal stability due to strong C-F bonds .

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